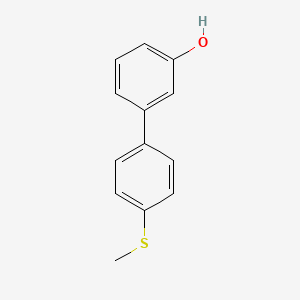

3-(4-Methylthiophenyl)phenol

説明

3-(4-Methylthiophenyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a 4-methylthiophenyl group at the 3-position. This structure combines the aromatic properties of phenol with the sulfur-containing methylthio moiety, influencing its reactivity and biological interactions. For example, L-threo 2-amino-3-(4-methylthiophenyl)-3-hydroxypropionic acid, a structurally analogous compound, is utilized in antibiotic production (e.g., florfenicol and thiamphenicol) . The methylthio group (–SCH₃) enhances lipophilicity and metabolic stability compared to hydroxyl or sulfone derivatives, making it valuable in drug design .

特性

IUPAC Name |

3-(4-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAMPGMNFHKIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylthiophenyl)phenol may involve similar Suzuki-Miyaura coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-(4-Methylthiophenyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Sodium dichromate (Na2Cr2O7), Fremy’s salt

Reducing Agents: Hydrogen gas (H2) with a palladium catalyst

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products

Oxidation: Quinones

Reduction: Various reduced biphenyl derivatives

Substitution: Halogenated or nitrated biphenyl derivatives

科学的研究の応用

3-(4-Methylthiophenyl)phenol is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

作用機序

The mechanism of action of 3-(4-Methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the methylthio group can influence the compound’s electronic properties. These interactions can affect various biological and chemical processes, making the compound valuable in research and industrial applications .

類似化合物との比較

Key Observations :

- Lipophilicity and Stability: The methylthio group in 3-(4-Methylthiophenyl)phenol enhances membrane permeability compared to polar sulfonyl (–SO₂CH₃) or hydroxyl (–OH) substituents .

- Pharmacological Targets: Tropane derivatives (e.g., 3β-(4-methylthiophenyl)tropane) exhibit high affinity for dopamine (DAT), serotonin (5-HTT), and norepinephrine (NET) transporters, with IC₅₀ values in the nanomolar range . In contrast, 3-(4-Methylthiophenyl)phenol itself is primarily a synthetic intermediate rather than a direct neurotransmitter modulator.

Reactivity Comparison :

- The methylthio group undergoes oxidation to sulfoxide/sulfone under acidic or peroxide conditions, whereas tert-butylphenol derivatives are more resistant to oxidation but face regulatory restrictions .

Insights :

- 3-(4-Methylthiophenyl)phenol lacks explicit safety data but shares structural alerts (e.g., phenolic –OH) with compounds like 3-(2-methyl-2-propen-1-yl)-phenol, which requires stringent handling (e.g., respiratory protection, gloves) .

生物活性

3-(4-Methylthiophenyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and research data.

Chemical Structure and Properties

3-(4-Methylthiophenyl)phenol features a phenolic hydroxyl group attached to a biphenyl structure, which includes a methylthio substituent. The unique arrangement of these functional groups contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of 3-(4-Methylthiophenyl)phenol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that phenolic compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, studies have shown that similar phenolic compounds can inhibit the growth of bacteria and fungi by interacting with proteins involved in cell wall synthesis or metabolic pathways .

| Microorganism | Inhibition Mechanism | Reference |

|---|---|---|

| E. coli | Disruption of cell membrane integrity | |

| S. aureus | Inhibition of protein synthesis |

2. Anticancer Activity

Phenolic compounds are also known for their anticancer properties. Research suggests that 3-(4-Methylthiophenyl)phenol may induce apoptosis in cancer cells, particularly through the modulation of apoptotic pathways. For example, studies on structurally related compounds have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values indicating potent activity at low concentrations .

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 0.075 | Induction of apoptosis | |

| Hs578T | 0.033 | Inhibition of tubulin polymerization |

3. Anti-inflammatory Activity

The anti-inflammatory potential of 3-(4-Methylthiophenyl)phenol is also noteworthy. Phenolic compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This property makes them candidates for therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the effects of phenolic compounds similar to 3-(4-Methylthiophenyl)phenol:

- A study evaluated the effects of phenolic derivatives on human breast cancer cells, demonstrating that modifications to the phenolic structure could enhance anticancer activity while reducing toxicity to normal cells .

- Another investigation focused on the antimicrobial properties of phenolic compounds against biofilms formed by E. coli, revealing that certain derivatives significantly reduced biofilm formation and bacterial viability .

The mechanisms underlying the biological activities of 3-(4-Methylthiophenyl)phenol include:

- Cell Membrane Disruption: Phenolic compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction: By modulating signaling pathways such as those involving Bcl-2 family proteins, these compounds can trigger programmed cell death in cancer cells.

- Enzyme Inhibition: The ability to inhibit enzymes like COX-2 contributes to their anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。